3-[(Quinazolin-4-yl)amino]propan-1-ol
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Overview
Description
3-[(Quinazolin-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound features a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an amino group attached to the quinazoline ring and a propanol chain makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Quinazolin-4-yl)amino]propan-1-ol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Amination: The quinazoline core is then subjected to amination using appropriate amines under controlled conditions to introduce the amino group at the 4-position.
Attachment of Propanol Chain: The final step involves the reaction of the aminated quinazoline with 3-chloropropanol or similar reagents to attach the propanol chain, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Quinazolin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
3-[(Quinazolin-4-yl)amino]propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Quinazolin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
3-(Quinazolin-4-yl)propan-1-ol: A compound with a similar structure but lacking the amino group.
Uniqueness
3-[(Quinazolin-4-yl)amino]propan-1-ol is unique due to the presence of both the amino group and the propanol chain, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(quinazolin-4-ylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBOMAKEXNUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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